molecular formula C7H2Cl2FN3O B14901648 5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one

5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B14901648
M. Wt: 234.01 g/mol
InChI Key: BYLMKFAFXXIDOE-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazinone core with chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step procedures starting from readily available precursors. One common route involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 2,4-dichloro-5-fluoropyridine with hydrazine hydrate can lead to the formation of the desired pyridazinone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H2Cl2FN3O

Molecular Weight

234.01 g/mol

IUPAC Name

5,7-dichloro-8-fluoro-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C7H2Cl2FN3O/c8-5-3-2(1-11-13-7(3)14)4(10)6(9)12-5/h1H,(H,13,14)

InChI Key

BYLMKFAFXXIDOE-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)C2=C1C(=C(N=C2Cl)Cl)F

Origin of Product

United States

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